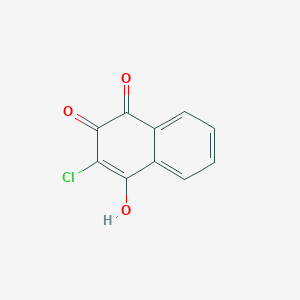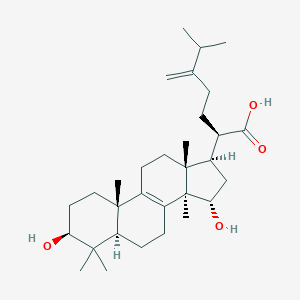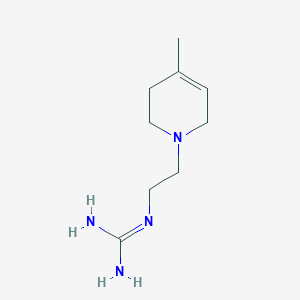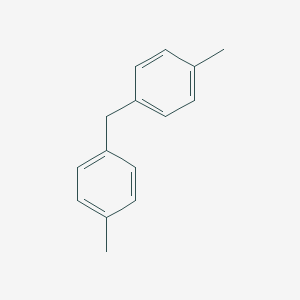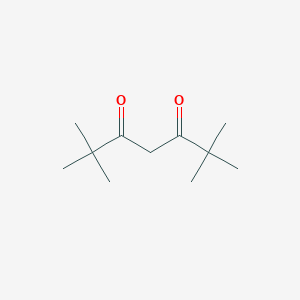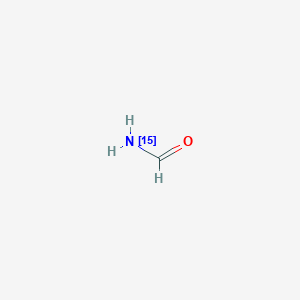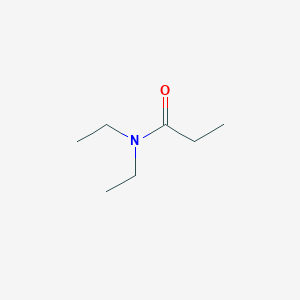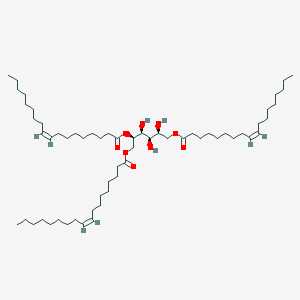
D-Glucitol trioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol trioleate, also known as Olean, is a sugar alcohol ester that is widely used in various industries such as food, cosmetics, and pharmaceuticals. It is synthesized by the esterification of oleic acid with D-glucitol. In recent years, D-Glucitol trioleate has gained significant attention in the scientific community due to its potential applications in drug delivery and as a surfactant.
Wirkmechanismus
The mechanism of action of D-Glucitol trioleate is not fully understood. However, it is believed to act as a solubilizer, facilitating the dissolution of poorly soluble drugs. It may also act as a surfactant, reducing the surface tension between the drug and the surrounding medium, thereby improving its dispersibility.
Biochemische Und Physiologische Effekte
D-Glucitol trioleate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It is rapidly metabolized by the body, and its breakdown products are excreted through the urine. Additionally, D-Glucitol trioleate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
D-Glucitol trioleate has several advantages for use in lab experiments. It is easy to handle and has excellent stability, making it suitable for long-term storage. Additionally, it is relatively inexpensive compared to other surfactants and can be easily synthesized in the lab. However, D-Glucitol trioleate has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on D-Glucitol trioleate. One area of interest is its use in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of D-Glucitol trioleate and its potential applications in various industries. Finally, research is needed to optimize the synthesis of D-Glucitol trioleate and to develop more efficient and environmentally friendly methods of production.
Synthesemethoden
The synthesis of D-Glucitol trioleate involves the reaction of oleic acid with D-glucitol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to achieve maximum yield. The resulting product is a clear, colorless liquid with low viscosity and excellent stability.
Wissenschaftliche Forschungsanwendungen
D-Glucitol trioleate has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for use in oral and parenteral formulations. Additionally, D-Glucitol trioleate has been investigated as a surfactant in various applications, including emulsification, wetting, and dispersing.
Eigenschaften
CAS-Nummer |
1333-71-7 |
|---|---|
Produktname |
D-Glucitol trioleate |
Molekularformel |
C60H110O9 |
Molekulargewicht |
975.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
InChI-Schlüssel |
AYVAETAZELCLHP-ADSICKODSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
Andere CAS-Nummern |
1333-71-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



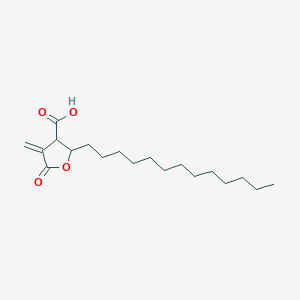
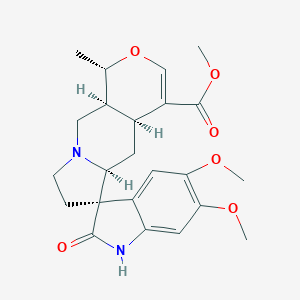
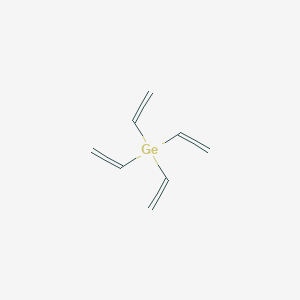
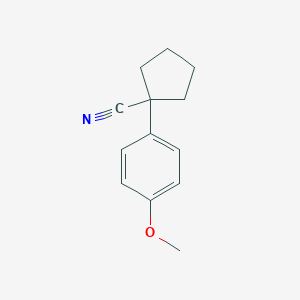
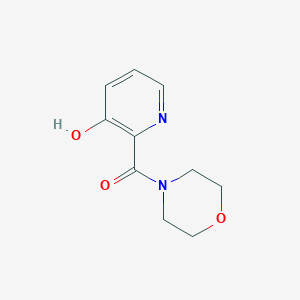
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
